molecular formula C12H12N2OS B142433 5-(Benzyloxy)-2-(methylthio)pyrimidine CAS No. 4874-32-2

5-(Benzyloxy)-2-(methylthio)pyrimidine

Cat. No. B142433
CAS RN: 4874-32-2
M. Wt: 232.3 g/mol
InChI Key: GKVYIODQKHPFHO-UHFFFAOYSA-N
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Description

The compound 5-(Benzyloxy)-2-(methylthio)pyrimidine is a pyrimidine derivative that is of interest due to its potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The benzyloxy and methylthio substituents at positions 5 and 2, respectively, may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the formation of the pyrimidine ring by cyclization, followed by various functionalization reactions. For instance, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines involves the conversion of key intermediates through reactions such as Ullmann coupling and saponification . Similarly, the synthesis of 5-substituted-2,4-diaminopyrimidines includes C5-alkylation or cyclization, followed by alkylation with phosphonate groups . The synthesis of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine is reported to involve a combined experimental and theoretical approach, optimizing the molecular geometry using density functional theory (DFT) .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure and spectroscopic parameters of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine were investigated using FT-IR, NMR, and DFT methods . The study provided insights into the size, shape, charge density distribution, and site of chemical reactivity of the molecule.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including benzylation, nitrosation, and cyclization. The benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to various polymorphs with different hydrogen bonding patterns and supramolecular structures . Cyclization reactions are also common, as seen in the synthesis of pyrido[2,3-d]pyrimidinones from aminopyrimidin-4-ones and benzylidene Meldrum's acid derivatives .

Physical and Chemical Properties Analysis

The

Scientific Research Applications

Synthesis of Antirestricted Nucleosides

5-(Benzyloxy)-2-(methylthio)pyrimidine has been used in the synthesis of antirestricted pyrimidine acyclic nucleosides, which are essential in biochemical research and drug development. These nucleosides have been prepared through a process involving dimethoxypyrimidine and benzyloxy propanone, leading to compounds with potential applications in medicinal chemistry (Hsu, Wise, Kucera, Drach, & Townsend, 1992).

Inhibitors in Biochemistry

Pyrimidine derivatives, including those involving 5-(benzyloxy) groups, have shown potential as inhibitors of enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. This property makes them significant in studying enzyme activities and designing drugs targeting specific biochemical pathways (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).

Development of Antitumor Agents

Research has explored the use of 5-(benzyloxy)pyrimidine derivatives in the synthesis of antitumor agents. These compounds have shown efficacy in models like L1210 mouse leukemia cells, indicating their potential in cancer treatment research (Rosowsky, Kim, & Wick, 1981).

Apoptosis Inducers in Cancer Research

Derivatives of pyrimidines, including those with benzyloxy substitutions, have been discovered as potent apoptosis inducers. This finding is crucial in cancer research for developing therapies that target cancer cell death (Kemnitzer et al., 2009).

Future Directions

Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents or as ATP mimicking tyrosine kinase inhibitors.

properties

IUPAC Name

2-methylsulfanyl-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-7-11(8-14-12)15-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYIODQKHPFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598615
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-(methylthio)pyrimidine

CAS RN

4874-32-2
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DT Hurst, JFW McOmie, JB Searle - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… When this was reduced with zinc dust and boiling water it yielded 5-benzyloxy-2-methylthiopyrimidine (IV ; R = H) ; acid hydrolysis then gave 5-hydroxy-2-methylthiopyrimidine which …
Number of citations: 2 pubs.rsc.org

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